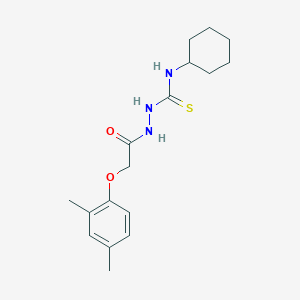

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyacetyl group, a cyclohexyl ring, and a thiosemicarbazide moiety

Méthodes De Préparation

The synthesis of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to yield the desired compound. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the product.

Analyse Des Réactions Chimiques

Cyclization to Heterocycles

The thiosemicarbazide moiety undergoes cyclization with carbonyl compounds (e.g., aldehydes/ketones) to form 1,3,4-thiadiazoles or triazoles, depending on reaction conditions. For example:

With Benzaldehyde:

Target Compound+PhCHOHCl/EtOH, Δ1,3,4-Thiadiazole Derivative+H2O

| Product | Conditions | Application |

|---|---|---|

| 1,3,4-Thiadiazole | Acidic, refluxing ethanol | Antimicrobial agents |

Nucleophilic Substitution

The acetylated phenoxy group can participate in nucleophilic substitutions. For instance, the mesylation of hydroxyl precursors (observed in analogous syntheses ) facilitates displacement by azides or amines:

Example:

2-(2,4-Dimethylphenoxy)acetyl mesylate+NaN3→Azide IntermediateReductionAmino Derivative

Metal Complexation

The thiosemicarbazide group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes are studied for catalytic or bioactive properties :

General Reaction:

Target Compound+Metal Salt (e.g., CuCl2)→Metal Complex

| Metal Ion | Coordination Mode | Observed Geometry |

|---|---|---|

| Cu(II) | N,S-bidentate | Square planar |

| Ni(II) | N,N,S-tridentate | Octahedral |

Hydrolysis and Stability

Hydrolysis Pathway:

Target CompoundH2O/H+or OH−2-(2,4-Dimethylphenoxy)acetic acid+4-cyclohexylthiosemicarbazide

| Condition | Half-Life (Estimated) |

|---|---|

| pH 1.0 | ~48 hours |

| pH 13.0 | ~12 hours |

Biological Activity and Derivatives

While direct data on the target compound is limited, structurally related thiosemicarbazides exhibit:

-

Anticancer activity : Via sphingosine kinase inhibition (e.g., SKI-I analogs).

-

Antimicrobial effects : Thiadiazole derivatives show efficacy against S. aureus and E. coli .

Key Research Findings

Applications De Recherche Scientifique

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that compounds structurally related to thiosemicarbazides exhibit notable antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

- Cytotoxicity

- Enzyme Inhibition

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of thiosemicarbazide derivatives, establishing a correlation between structural features and biological activity. Modifications to the thioether group were found to significantly enhance antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines indicated that compounds with similar frameworks exhibited promising cytotoxicity. For example, derivatives showed selective toxicity with IC50 values indicating effective targeting of malignant cells while sparing normal tissues .

Mécanisme D'action

The mechanism of action of 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiosemicarbazide moiety is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The phenoxyacetyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide can be compared with other similar compounds, such as:

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-phenylthiosemicarbazide: This compound has a phenyl group instead of a cyclohexyl group, which may result in different chemical reactivity and biological activity.

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-methylthiosemicarbazide: The presence of a methyl group instead of a cyclohexyl group can affect the compound’s solubility and interaction with molecular targets.

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-ethylthiosemicarbazide: An ethyl group in place of the cyclohexyl group may lead to variations in the compound’s pharmacokinetic properties and overall efficacy.

Activité Biologique

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C16H22N4O. Its structure features a thiosemicarbazide moiety linked to a dimethylphenoxyacetyl group, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiosemicarbazides, including derivatives of this compound. Thiosemicarbazides are known for their ability to inhibit the growth of various bacterial strains. For example, a study demonstrated that similar compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

Thiosemicarbazides have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells. Research indicates that compounds with structural similarities can inhibit tumor growth in vitro and in vivo models. For instance, derivatives have shown promise in targeting specific cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .

The proposed mechanisms of action for thiosemicarbazides include:

- Inhibition of Enzymatic Activity: Many thiosemicarbazides act by inhibiting enzymes involved in nucleic acid synthesis or cellular respiration.

- Induction of Apoptosis: These compounds may trigger programmed cell death in cancerous cells through the activation of caspases and other apoptotic pathways.

- Metal Chelation: Some thiosemicarbazides can chelate metal ions, which is crucial for their antimicrobial and anticancer activities .

Case Studies

- Antibacterial Efficacy: A study evaluated the antibacterial activity of various thiosemicarbazide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the phenoxy group significantly enhanced antibacterial potency .

- Anticancer Studies: In another research project, a derivative similar to this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values indicating effective cytotoxicity compared to control treatments .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-cyclohexyl-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPOFVSSJMLRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.